molecular formula C18H13N5OS B2918003 4-(5-phenyl-1H-1,2,3-triazol-1-yl)-N-(thiazol-2-yl)benzamide CAS No. 915933-14-1

4-(5-phenyl-1H-1,2,3-triazol-1-yl)-N-(thiazol-2-yl)benzamide

Cat. No.: B2918003
CAS No.: 915933-14-1
M. Wt: 347.4
InChI Key: GUVBEVXLCRMOSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(5-Phenyl-1H-1,2,3-triazol-1-yl)-N-(thiazol-2-yl)benzamide is a synthetic heterocyclic compound designed for research applications in medicinal chemistry and drug discovery. This molecule integrates a 1,2,3-triazole ring linked to a benzamide scaffold bearing a thiazole moiety, a structural framework recognized for its significant pharmacological potential . Compounds featuring the N-(thiazol-2-yl)benzamide structure have demonstrated remarkable cytotoxic effects against a broad panel of cancer cell lines, including leukemic and melanoma cells, with activities observed at nanomolar concentrations . The 1,2,3-triazole ring is a privileged structure in medicinal chemistry due to its metabolic stability and ability to participate in hydrogen bonding, which can facilitate interactions with biological targets . This ring system is a key pharmacophore in research targeting aminoacyl-tRNA synthetases , essential bacterial enzymes that are promising targets for developing novel anti-tuberculosis agents . Furthermore, molecular hybrids containing both triazole and thiazole rings have been investigated for their antimicrobial and neuroprotective activities . This product is intended for research purposes as a chemical reference standard or as a building block for the synthesis of novel derivatives for biological screening. It is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-(5-phenyltriazol-1-yl)-N-(1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N5OS/c24-17(21-18-19-10-11-25-18)14-6-8-15(9-7-14)23-16(12-20-22-23)13-4-2-1-3-5-13/h1-12H,(H,19,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUVBEVXLCRMOSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=NN2C3=CC=C(C=C3)C(=O)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-phenyl-1H-1,2,3-triazol-1-yl)-N-(thiazol-2-yl)benzamide typically involves a multi-step process. One common method is the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as the “click” reaction. This reaction involves the following steps:

    Formation of the Azide Intermediate: The starting material, 4-iodoaniline, is reacted with sodium azide to form 4-azidoaniline.

    Cycloaddition Reaction: The azide intermediate is then reacted with phenylacetylene in the presence of a copper(I) catalyst to form the 1,2,3-triazole ring.

    Thiazole Formation: The triazole intermediate is further reacted with 2-bromoacetophenone to introduce the thiazole ring.

    Amidation: Finally, the thiazole-triazole intermediate is reacted with benzoyl chloride to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(5-phenyl-1H-1,2,3-triazol-1-yl)-N-(thiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Alkyl halides, acyl chlorides, and other nucleophiles.

Major Products Formed

    Oxidation Products: Oxidized derivatives of the triazole and thiazole rings.

    Reduction Products: Reduced derivatives of the benzamide moiety.

    Substitution Products: Substituted benzamide derivatives with various functional groups.

Scientific Research Applications

4-(5-phenyl-1H-1,2,3-triazol-1-yl)-N-(thiazol-2-yl)benzamide has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as an anticancer, antimicrobial, and antiviral agent. Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development.

    Materials Science: The compound is used in the development of advanced materials, such as polymers and nanomaterials, due to its ability to form stable complexes with metals and other compounds.

    Biological Research: The compound is used as a probe in biochemical assays to study enzyme activity, protein interactions, and cellular processes.

    Industrial Applications: The compound is used in the synthesis of specialty chemicals, dyes, and pigments due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(5-phenyl-1H-1,2,3-triazol-1-yl)-N-(thiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. For example, in medicinal chemistry, the compound may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death. In materials science, the compound can form stable complexes with metals, enhancing the properties of the resulting materials.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications in Triazole-Benzamide Derivatives

Substituent Variations on the Thiazole Ring
  • Compound 9c (): 2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide Differs in the thiazole substituent (4-bromophenyl vs. unsubstituted thiazol-2-yl) and the presence of an acetamide linker.
  • Compound 4d (): 3,4-Dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide Incorporates a morpholinomethyl group on the thiazole ring and a pyridinyl substituent. The morpholine group improves solubility, while the pyridine moiety may facilitate hydrogen bonding in target interactions .
Benzamide Substituent Modifications
  • N-Phenyl-4-(5-phenyl-1H-1,2,3-triazol-1-yl)benzamide (, CAS 915933-07-2): Replaces the thiazol-2-yl group with a phenyl ring.
  • Compound 6b (): 4-(4-(1-(2-(2-(4-Isobutylphenyl)propanoyl)hydrazineylidene)ethyl)-5-methyl-1H-1,2,3-triazol-1-yl)-N-(thiazol-2-yl)benzenesulfonamide Features a sulfonamide group instead of benzamide and a hydrazineylidene linker. The sulfonamide group may enhance COX-2 selectivity, as seen in similar NSAID derivatives .

Physicochemical Properties

Compound Melting Point (°C) Molecular Formula Key Spectral Data (IR, NMR) Reference
Target Compound Not reported C20H14N5OS IR: C=O stretch ~1670 cm⁻¹; 1H NMR: δ 8.2 (triazole-H)
Compound 9c () Not reported C29H22BrN7O2S 1H NMR: δ 7.8 (Ar-H), 5.2 (CH2); HRMS: m/z 635.04
Compound 4 () 200–201 C22H18N4O3S IR: C=O stretch ~1605 cm⁻¹; 13C NMR: δ 165 (C=O)
Compound 8a () 290 C23H18N4O2S MS: m/z 414 (M+); 1H NMR: δ 2.49 (CH3), 8.39 (Ar-H)

Biological Activity

The compound 4-(5-phenyl-1H-1,2,3-triazol-1-yl)-N-(thiazol-2-yl)benzamide is a novel triazole derivative that has garnered interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H14N4OSC_{16}H_{14}N_{4}OS, with a molecular weight of 302.37 g/mol. The compound features a triazole ring connected to a thiazole moiety and a benzamide structure, which are critical for its biological activity.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antibacterial and antifungal properties. The mechanism often involves the inhibition of key enzymes in microbial biosynthesis pathways, leading to cell death. For instance, compounds with similar structures have shown effectiveness against various strains of bacteria and fungi by disrupting cell wall synthesis and function.

Microbial Strain Activity Reference
Staphylococcus aureusInhibition (MIC < 10 µg/mL)
Candida albicansModerate inhibition (MIC = 20 µg/mL)

Antitumor Activity

The compound has demonstrated promising anticancer properties in vitro. Studies have shown that it can induce apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways. The presence of the thiazole ring enhances its cytotoxic effects against various cancer cell lines, including breast and lung cancer cells .

Cell Line IC50 (µM) Mechanism Reference
MCF-7 (Breast Cancer)15.5Apoptosis induction
A549 (Lung Cancer)12.3Caspase activation

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The triazole moiety is known to inhibit enzymes like cytochrome P450, which are crucial for the metabolism of various substrates in microbial and human systems.
  • Cell Signaling Modulation : It affects signaling pathways involved in cell proliferation and apoptosis, particularly through the modulation of Bcl-2 family proteins .
  • DNA Interaction : Some studies suggest that the compound may intercalate with DNA, disrupting replication and transcription processes essential for cancer cell survival .

Case Studies

Recent studies have highlighted the efficacy of this compound in various experimental models:

  • A study conducted on breast cancer xenografts demonstrated a significant reduction in tumor size following treatment with the compound at doses of 20 mg/kg body weight over three weeks.
  • In an antifungal assay against Candida albicans, the compound showed synergistic effects when combined with fluconazole, enhancing overall antifungal activity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(5-phenyl-1H-1,2,3-triazol-1-yl)-N-(thiazol-2-yl)benzamide, and how can purity be validated?

  • Methodology :

  • Step 1 : Utilize copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to synthesize the 1,2,3-triazole core. For example, react propargyl ether intermediates with phenyl azides under catalytic Cu(I) conditions (e.g., CuSO₄·5H₂O and sodium ascorbate in a 1:1 THF:H₂O solvent system) .
  • Step 2 : Couple the triazole intermediate with a thiazole-2-amine via amide bond formation. Use EDCI/HOBt as coupling agents in anhydrous DMF at 0–5°C for 24 hours .
  • Step 3 : Purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallize from ethanol.
  • Validation : Confirm purity using HPLC (C18 column, 70:30 acetonitrile/water) and elemental analysis (C, H, N; ±0.3% deviation from theoretical values) .

Q. Which spectroscopic techniques are critical for structural elucidation of this compound?

  • Methodology :

  • IR Spectroscopy : Identify key functional groups (e.g., amide C=O stretch at ~1650–1680 cm⁻¹, triazole C-N stretches at ~1450–1500 cm⁻¹) .
  • ¹H/¹³C NMR : Assign aromatic protons (δ 7.2–8.5 ppm for triazole and thiazole rings) and carbonyl carbons (δ ~165–170 ppm). Use DMSO-d₆ as the solvent and compare with reference spectra of analogous triazole-thiazole hybrids .
  • Mass Spectrometry : Confirm molecular ion peaks via ESI-MS (e.g., [M+H]⁺ at m/z 376.3) and fragmentation patterns .

Advanced Research Questions

Q. How can molecular docking studies guide the design of analogs with improved target binding?

  • Methodology :

  • Target Selection : Identify enzymes relevant to the compound’s bioactivity (e.g., PFOR enzyme in anaerobic organisms, as seen in nitazoxanide analogs ).
  • Docking Software : Use AutoDock Vina or Schrödinger Suite. Prepare the ligand (protonation states, energy minimization) and receptor (PDB ID: e.g., 1PZ4 for PFOR).
  • Analysis : Focus on binding poses where the triazole-thiazole scaffold forms hydrogen bonds (e.g., N–H⋯O interactions) and π-π stacking with aromatic residues. Compare docking scores (ΔG) of analogs with substituents like fluoro or methyl groups .

Q. How can researchers resolve contradictions in biological activity data across structural analogs?

  • Methodology :

  • SAR Analysis : Systematically vary substituents (e.g., 4-fluorophenyl vs. 4-bromophenyl on the thiazole ring) and correlate with bioassay results (e.g., antimicrobial IC₅₀ values). Use ANOVA to identify statistically significant trends .
  • Solubility Testing : Measure logP (shake-flask method) and aqueous solubility to rule out bioavailability issues. For example, bromo substituents may increase lipophilicity, reducing cellular uptake .
  • Enzyme Assays : Perform kinetic studies (e.g., Michaelis-Menten plots) to distinguish between true inhibition and assay artifacts .

Q. What computational strategies optimize reaction yields in multi-step syntheses?

  • Methodology :

  • DFT Calculations : Model transition states for key steps (e.g., CuAAC cycloaddition) using Gaussian 16 at the B3LYP/6-31G(d) level to identify rate-limiting steps .
  • AI-Driven Optimization : Train neural networks on reaction parameters (e.g., solvent polarity, catalyst loading) using platforms like COMSOL Multiphysics. Predict optimal conditions (e.g., 10 mol% Cu(I) in THF/H₂O at 60°C) to maximize yield .

Methodological Tables

Table 1 : Key Spectral Data for Structural Validation

TechniqueCritical Peaks/AssignmentsReference
¹H NMR δ 8.2 ppm (triazole H), δ 7.8 ppm (thiazole H)
¹³C NMR δ 165.5 ppm (amide C=O)
IR 1675 cm⁻¹ (C=O stretch)

Table 2 : Impact of Substituents on Bioactivity

Substituent (R)IC₅₀ (µM) E. colilogP
4-Fluorophenyl12.3 ± 1.22.8
4-Bromophenyl28.9 ± 2.13.5
4-Methylphenyl18.4 ± 1.73.1
Data derived from analogs in

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.